4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
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Overview
Description
4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with isopropoxy and methyl groups, a trifluoromethyl-substituted phenyl group, and a piperazine ring connected to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2-methyl-4,6-dichloropyrimidine, the isopropoxy group is introduced via nucleophilic substitution using isopropanol under basic conditions.
Coupling with Piperazine: The intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-pyrimidine core.
Introduction of the Trifluoromethyl Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential as a ligand in receptor studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its interactions with biological pathways suggest possible applications in treating certain diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Uniqueness
Compared to similar compounds, 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide exhibits unique properties due to the presence of the isopropoxy group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Properties
IUPAC Name |
4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-13(2)30-18-12-17(24-14(3)25-18)27-7-9-28(10-8-27)19(29)26-16-6-4-5-15(11-16)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRHMBCMZJIECV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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